molecular formula C16H15NO3S B6501918 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide CAS No. 1351598-87-2

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide

Cat. No. B6501918
CAS RN: 1351598-87-2
M. Wt: 301.4 g/mol
InChI Key: VXUWDNMTZOLYRR-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiopropamine, for example, is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as our compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . Given the presence of the thiophene moiety in our compound, it could potentially be used in the development of new anti-inflammatory medications.

Anticancer Agents

Thiophene derivatives have shown significant anticancer properties . Therefore, our compound could potentially be explored for its anticancer applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that our compound could potentially be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of OLEDs . This indicates that our compound could potentially be used in the production of new OLEDs.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that our compound could potentially be used as a corrosion inhibitor in various industrial applications.

Mechanism of Action

Like amphetamine and most of its analogues, thiopropamine most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .

Future Directions

The demand for new materials and new medicines encourages searches for new methods as well as to improve the existing ones . Cheaper and environmentally friendly but still effective and selective reaction procedures are required . Thiophene derivatives have a broad range of different applications in polymers, dyes, and liquid crystals , and their study continues to be a fascinating field of research.

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-16(19,14-7-4-8-21-14)10-17-15(18)13-9-11-5-2-3-6-12(11)20-13/h2-9,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUWDNMTZOLYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzofuran-2-carboxamide

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